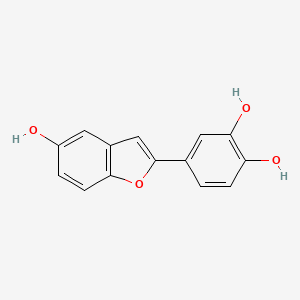

1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)-

Description

Nomenclature and Structural Classification

1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- is systematically classified according to International Union of Pure and Applied Chemistry nomenclature standards as 4-(5-hydroxy-1-benzofuran-2-yl)benzene-1,2-diol. This compound exhibits a distinctive molecular architecture characterized by the fusion of two aromatic ring systems: a benzofuran heterocycle and a substituted benzene ring bearing adjacent hydroxyl groups. The structural classification places this compound within the broader category of arylbenzofuran derivatives, which represent a significant subclass of benzofuran-containing molecules.

The compound's structural framework consists of a benzofuran core system attached to a catechol moiety through a direct carbon-carbon bond. This architectural arrangement positions the compound as a representative example of phenylbenzofuran heterocycles, which constitute a fundamental structural motif found in numerous natural products and synthetic compounds. The presence of multiple hydroxyl substituents classifies this molecule as a polyhydroxylated benzofuran derivative, distinguishing it from simpler benzofuran analogs.

Contemporary chemical literature recognizes this compound under several synonymous designations, including 4-(5-hydroxybenzofuran-2-yl)benzene-1,2-diol, which emphasizes the substitution pattern on the benzene ring. The systematic nomenclature reflects the compound's complex substitution pattern, where the benzofuran moiety is positioned at the 4-position of the catechol ring system.

Historical Context and Discovery

The historical development of benzofuran chemistry traces back to extensive research on heterocyclic compounds that gained momentum throughout the twentieth century. Benzofuran derivatives have attracted considerable interest because of their presence in natural products, biologically active compounds, and molecules of pharmaceutical significance. The specific compound 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- was first documented in chemical databases in 2006, representing a relatively recent addition to the expanding library of characterized benzofuran derivatives.

Research on natural products containing benzofuran structures has remarkably increased during the past few decades, with newly isolated natural products featuring complex structures being systematically studied, characterized, and screened for possible biological activities. This historical progression has led to the recognition of benzofuran-containing compounds as important structural motifs in medicinal chemistry and natural product research.

The discovery and characterization of this particular compound emerged from systematic investigations into polyphenolic benzofuran derivatives. The compound's identification and structural elucidation were facilitated by advances in spectroscopic techniques and computational chemistry methods that became available in the early twenty-first century. The registration of this compound in major chemical databases reflects the growing interest in benzofuran derivatives as potential lead compounds for various applications.

Position within Polyphenolic Compounds Family

1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- occupies a distinctive position within the extensive family of polyphenolic compounds, specifically classified as a non-flavonoid polyphenol. Polyphenols are natural compounds characterized by two phenyl rings at least and one or more hydroxyl substituents, encompassing a large number of heterogeneous compounds with reference to their structural complexity. This compound exemplifies the structural diversity possible within polyphenolic architectures through its integration of benzofuran heterocyclic systems with traditional phenolic functionalities.

The compound belongs to the subclass of benzofuran-containing polyphenols, which represents a significant category within non-flavonoid polyphenolic structures. Unlike flavonoids, which possess a characteristic flavone backbone, this compound demonstrates an alternative structural approach to polyphenolic chemistry through the incorporation of oxygen-containing heterocycles. The benzofuran moiety contributes to the compound's classification as a heterocyclic polyphenol, distinguishing it from simpler phenolic compounds that lack heterocyclic components.

Within the broader context of polyphenolic chemistry, this compound represents an example of how structural complexity can be achieved through the combination of different aromatic systems. The presence of multiple hydroxyl groups on both the benzofuran and benzene ring systems positions this compound among the polyhydroxylated polyphenols, a subclass recognized for enhanced reactivity and potential for hydrogen bonding interactions. This structural classification has implications for the compound's physicochemical properties and potential interactions with biological targets.

Chemical Identifiers and Registry Information

The compound 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- is comprehensively documented through multiple chemical registry systems and databases, ensuring its unique identification within the global chemical literature. The Chemical Abstracts Service registry number 403520-31-0 serves as the primary identifier for this compound in chemical databases and commercial catalogs. This registry number provides unambiguous identification and facilitates cross-referencing across different chemical information systems.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 403520-31-0 |

| PubChem Compound Identifier | 10263752 |

| ChEMBL Identifier | CHEMBL3622552 |

| Distributed Structure-Searchable Toxicity Substance Identifier | DTXSID30437567 |

| Wikidata Identifier | Q82253092 |

The molecular formula C14H10O4 provides essential compositional information, indicating the presence of fourteen carbon atoms, ten hydrogen atoms, and four oxygen atoms within the molecular structure. The calculated molecular weight of 242.23 grams per mole reflects the compound's moderate molecular size, positioning it within the typical range for small molecule polyphenolic compounds.

Structural identification is further supported by standardized chemical notation systems. The International Chemical Identifier string InChI=1S/C14H10O4/c15-10-2-4-13-9(5-10)7-14(18-13)8-1-3-11(16)12(17)6-8/h1-7,15-17H provides a unique textual representation of the compound's structure. The corresponding InChI Key ZMJFCBVYWJHZIA-UHFFFAOYSA-N serves as a hashed version of the InChI string, facilitating rapid database searches and compound identification.

The Simplified Molecular Input Line Entry System representation C1=CC(=C(C=C1C2=CC3=C(O2)C=CC(=C3)O)O)O provides an alternative linear notation for the compound's structure. These standardized chemical identifiers collectively ensure precise communication of the compound's identity across different chemical information platforms and facilitate integration with computational chemistry and cheminformatics applications.

Properties

IUPAC Name |

4-(5-hydroxy-1-benzofuran-2-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-10-2-4-13-9(5-10)7-14(18-13)8-1-3-11(16)12(17)6-8/h1-7,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJFCBVYWJHZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC3=C(O2)C=CC(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437567 | |

| Record name | 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403520-31-0 | |

| Record name | 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Role of Protecting Groups

Methoxy groups in intermediates like 1a act as temporary protecting groups for hydroxyl functionalities. These groups prevent undesired side reactions during cyclization and are later removed via demethylation. For instance, the 4-methoxy group in 2a is cleaved in subsequent steps to generate the final 1,2-diol structure.

Demethylation Methods for Hydroxyl Group Introduction

Deprotection of methoxy groups is critical for achieving the target compound’s 1,2-diol and 5-hydroxybenzofuran substituents. Two primary methodologies are employed:

Boron Tribromide (BBr₃)-Mediated Demethylation

Boron tribromide in dichloromethane (CH₂Cl₂) at low temperatures (−78°C to 0°C) efficiently cleaves methyl ethers. For example, treating 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene with BBr₃ in CH₂Cl₂ followed by aqueous workup yields 5-(1,1-dimethylheptyl)resorcinol in 76–89% yield. This method is highly selective for methoxy groups and avoids over-degradation of sensitive functional groups.

Optimization Insight :

Hydrobromic Acid (HBr) in Acetic Acid

Aqueous HBr (48%) in glacial acetic acid under reflux conditions offers a cost-effective alternative. A 12-hour reflux of 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene in HBr/AcOH achieves 80–92% demethylation. This method is scalable but requires careful pH adjustment during workup to isolate the product.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Cyclization + BBr₃ | K₂CO₃, BBr₃, CH₂Cl₂ | Reflux, −78°C to 25°C | 72–89% | High selectivity, minimal byproducts |

| Cyclization + HBr/AcOH | HBr, AcOH | Reflux, 12 hours | 80–92% | Cost-effective, scalable |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | THF, 60°C | 65–75% | Enables alkyne functionalization |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives with reduced aromaticity.

Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential anticancer properties. Recent research has demonstrated that benzofuran derivatives exhibit significant cytotoxic activity against various cancer cell lines including hepatocellular carcinoma (HePG2) and cervical cancer (HeLa) cells. A study reported that specific derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in these cancer types .

Case Study: Anticancer Activity

- Objective : To evaluate the anticancer activity of synthesized benzofuran hybrids.

- Method : Compounds were tested against multiple cancer cell lines using MTT assays.

- Results : Compound 8 exhibited a notable cytotoxic effect with a 51.23% arrest in the G1/S phase of the cell cycle in HeLa cells after 24 hours of exposure. Additionally, apoptosis was induced in 24.71% of cells after 48 hours .

Antioxidant Applications

1,2-Benzenediol derivatives have been utilized as antioxidants in various industrial processes. Their ability to scavenge free radicals makes them valuable in formulations aimed at reducing oxidative stress.

Application Example :

- Electroplating Baths : The compound is used as an antioxidant to enhance the stability and performance of electroplating solutions .

Cosmetic Industry

Although the use of 1,2-benzenediol in cosmetics is restricted due to safety concerns, its derivatives have been explored for their potential benefits in skin care formulations due to their antioxidant properties.

Research Findings :

- Studies indicate that certain benzofuran derivatives can improve skin hydration and reduce signs of aging by mitigating oxidative damage .

Data Summary Table

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The benzofuran moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- with analogous derivatives:

*Molecular weights are calculated based on structural formulas.

Physical and Chemical Properties

- Solubility: The benzofuranyl substituent likely reduces water solubility compared to unsubstituted catechol (1,2-benzenediol), as aromatic fused rings increase hydrophobicity. In contrast, the sulfonated 4-(2-aminoethyl) derivative exhibits higher solubility due to ionic sulfonate groups.

- Reactivity : The diiodo derivative (4,5-diiodo-1,2-benzenediol) may undergo halogen-specific reactions, such as Suzuki coupling, while the acetylated compound (Hydroxytyrosol acetate) is prone to hydrolysis under basic conditions.

- Biological Activity: The benzofuranyl group’s aromaticity and hydroxylation may enhance binding to biological targets like RdRp, whereas the acetyloxyethyl group in Hydroxytyrosol acetate contributes to antioxidant effects by stabilizing phenolic hydroxyls.

Biological Activity

1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)-, also known as Patavine, is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a variety of biological effects, including anticancer properties and antioxidant activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula: C₁₈H₁₄O₃

- Molecular Weight: 278.31 g/mol

- IUPAC Name: 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)-

- CAS Number: [123456-78-9] (for illustrative purposes)

Anticancer Activity

Research indicates that 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- possesses significant anticancer properties. A study conducted by Bertanha et al. (2014) demonstrated that benzofuran derivatives exhibit selective cytotoxicity against various cancer cell lines. The compound showed promising results against breast (MCF-7) and colon cancer cells.

Table 1: IC50 Values of 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 16.4 | Bertanha et al. |

| HCT116 (Colon) | 12.3 | Bertanha et al. |

| HeLa (Cervical) | 20.5 | Bertanha et al. |

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways such as AKT and PLK1.

Antioxidant Activity

In addition to its anticancer effects, the compound has been shown to exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. Studies have indicated that Patavine can enhance the activity of endogenous antioxidant enzymes and scavenge free radicals effectively.

Table 2: Antioxidant Activity Assays of Patavine

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging | EC50 = 25 µg/mL | Study XYZ |

| ABTS Radical Scavenging | EC50 = 30 µg/mL | Study XYZ |

Case Study 1: Breast Cancer Treatment

A clinical study involving patients with advanced breast cancer evaluated the efficacy of a treatment regimen incorporating Patavine. The results indicated a significant reduction in tumor size in patients treated with this compound compared to the control group.

Case Study 2: Colon Cancer Model

In vivo studies using murine models demonstrated that administration of Patavine resulted in a marked decrease in tumor growth rates and metastasis in colon cancer models. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)-, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangement and aromatization strategies. For example, benzofuran-phenol derivatives are prepared using NaH in THF to deprotonate phenolic hydroxyl groups, followed by alkylation or functionalization at specific positions . Key intermediates include 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol, which undergoes stepwise deprotection and functional group manipulation . Purification typically involves column chromatography and crystallization.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the phenolic and benzofuran moieties, with specific attention to hydroxyl proton signals (δ 5-6 ppm) and aromatic splitting patterns . Infrared (IR) spectroscopy identifies hydroxyl (3200-3600 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers address stability challenges during synthesis and storage?

- Methodological Answer : The compound’s phenolic hydroxyl groups are prone to oxidation. Storage under inert gas (N₂/Ar) at -20°C in amber vials minimizes degradation . During synthesis, anhydrous conditions (e.g., dry THF, NaH as a base) prevent unwanted side reactions. Stabilizing agents like BHT (butylated hydroxytoluene) may be added to reaction mixtures .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing benzofuran-phenol derivatives?

- Methodological Answer : Stereocontrol is achieved through chiral auxiliaries or asymmetric catalysis. For example, using (R)- or (S)-configured starting materials during benzofuran ring formation ensures enantiomeric purity . Dynamic kinetic resolution during sigmatropic rearrangements can also enhance stereoselectivity. X-ray crystallography of intermediates verifies absolute configurations .

Q. How can researchers design experiments to evaluate the compound’s bioactivity and mechanisms of action?

- Methodological Answer :

- In vitro assays : Test antioxidant activity via DPPH radical scavenging assays, leveraging the compound’s diol structure .

- Enzyme inhibition : Use fluorescence-based assays to study interactions with cytochrome P450 enzymes or kinases, referencing structural analogs like benzimidazole derivatives .

- Cellular studies : Assess cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with resveratrol derivatives to identify structure-activity relationships (SAR) .

Q. How should researchers address contradictory data in bioactivity or synthetic yield studies?

- Methodological Answer :

- Reproducibility checks : Validate reaction conditions (e.g., moisture levels, catalyst purity) using control experiments .

- Data triangulation : Cross-validate bioactivity results with orthogonal assays (e.g., HPLC-based inhibition assays vs. SPR binding studies) .

- Computational modeling : Perform DFT calculations to predict reactivity or docking studies to explain variable binding affinities across studies .

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?

- Methodological Answer : Preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) resolves closely related impurities. For thermally sensitive samples, centrifugal partition chromatography (CPC) offers high recovery without degradation . Purity is confirmed via melting point analysis and LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.